
(R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chloromethyl group, and a cyclohexyl-phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid. The final step involves the coupling of the oxadiazole intermediate with cyclohexyl and phenyl groups under specific conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring or other functional groups into different chemical entities.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ®-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol involves its interaction with specific molecular targets. The oxadiazole ring and chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Propiedades
Fórmula molecular |
C16H19ClN2O2 |
|---|---|
Peso molecular |
306.79 g/mol |
Nombre IUPAC |
(R)-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-11-14-18-19-15(21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2/t16-/m0/s1 |
Clave InChI |
PWSSAWQWPZMARG-INIZCTEOSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@](C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



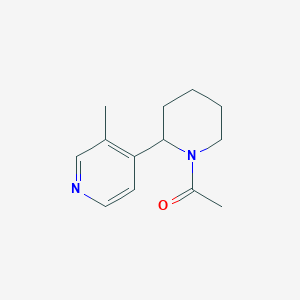
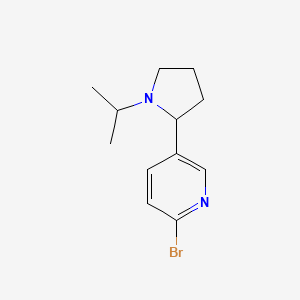
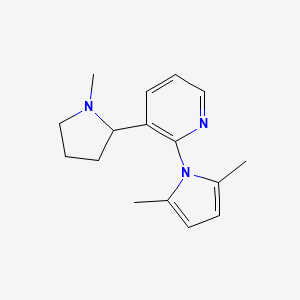
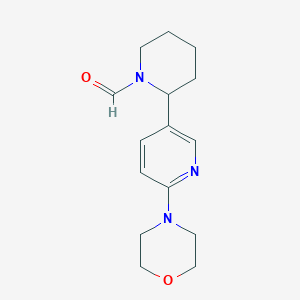


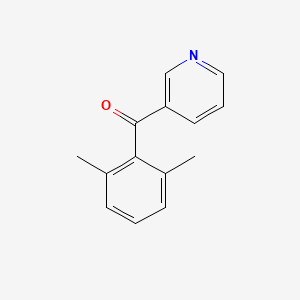

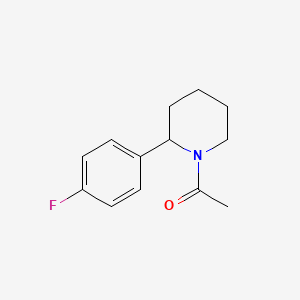

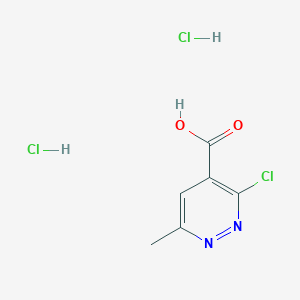
![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)

